Benzamide, N-(3-fluorophenyl)-2-hydroxy-4-methyl-
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Overview
Description
Benzamide, N-(3-fluorophenyl)-2-hydroxy-4-methyl- is a fluorinated benzamide derivative. This compound is of interest due to its unique chemical properties and potential applications in various fields such as medicinal chemistry, agrochemicals, and material science. The presence of the fluorine atom in the phenyl ring significantly influences its chemical behavior and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzamide, N-(3-fluorophenyl)-2-hydroxy-4-methyl- typically involves the following steps:
Starting Materials: The synthesis begins with 3-fluoroaniline and 2-hydroxy-4-methylbenzoic acid.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions to maximize yield and purity would be essential. Additionally, the purification process might involve crystallization or chromatography techniques to ensure the compound meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
Benzamide, N-(3-fluorophenyl)-2-hydroxy-4-methyl- undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as PCC (Pyridinium chlorochromate).
Reduction: The carbonyl group in the benzamide can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: PCC in dichloromethane at room temperature.
Reduction: LiAlH4 in ether at low temperatures.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH) in DMF (dimethylformamide).
Major Products Formed
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an amine.
Substitution: Formation of substituted benzamides with various functional groups replacing the fluorine atom.
Scientific Research Applications
Benzamide, N-(3-fluorophenyl)-2-hydroxy-4-methyl- has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of various pharmaceuticals, particularly those targeting specific enzymes or receptors in the body.
Agrochemicals: The compound is explored for its potential use in developing new pesticides and herbicides due to its biological activity.
Material Science: It is studied for its potential use in creating new materials with unique properties, such as improved thermal stability or electronic characteristics.
Mechanism of Action
The mechanism of action of Benzamide, N-(3-fluorophenyl)-2-hydroxy-4-methyl- involves its interaction with specific molecular targets in biological systems. The fluorine atom enhances the compound’s ability to form hydrogen bonds and interact with enzymes or receptors. This interaction can inhibit or activate specific pathways, leading to the desired biological effect. The exact molecular targets and pathways depend on the specific application and the structure of the compound .
Comparison with Similar Compounds
Similar Compounds
2-Fluoro-N-(3-fluorophenyl)benzamide: Similar structure but with an additional fluorine atom, leading to different chemical and biological properties.
3-Chloro-N-(2-fluorophenyl)benzamide: Contains a chlorine atom instead of a hydroxyl group, affecting its reactivity and applications.
2-Iodo-N-(4-bromophenyl)benzamide: Contains iodine and bromine atoms, leading to different intermolecular interactions and properties.
Uniqueness
Benzamide, N-(3-fluorophenyl)-2-hydroxy-4-methyl- is unique due to the presence of both a hydroxyl group and a fluorine atom on the benzamide structure. This combination allows for specific interactions and reactivity that are not observed in other similar compounds. The hydroxyl group can participate in hydrogen bonding, while the fluorine atom can influence the compound’s electronic properties and biological activity .
Properties
CAS No. |
521272-15-1 |
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Molecular Formula |
C14H12FNO2 |
Molecular Weight |
245.25 g/mol |
IUPAC Name |
N-(3-fluorophenyl)-2-hydroxy-4-methylbenzamide |
InChI |
InChI=1S/C14H12FNO2/c1-9-5-6-12(13(17)7-9)14(18)16-11-4-2-3-10(15)8-11/h2-8,17H,1H3,(H,16,18) |
InChI Key |
GDFNRQKQFJWQJG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)NC2=CC(=CC=C2)F)O |
Origin of Product |
United States |
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